molecular formula C12H13N3O5 B11727084 Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate

Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate

Cat. No.: B11727084
M. Wt: 279.25 g/mol
InChI Key: IAZDSUQEXLMBTA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate is an organic compound with a complex structure that includes amino, nitro, and phenylformamido groups

Preparation Methods

The synthesis of ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate typically involves multi-step reactions. One common method includes the nitration of ethyl 3-amino-3-(phenylformamido)prop-2-enoate, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amino group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate can be compared with similar compounds such as ethyl 3-amino-3-(phenylformamido)prop-2-enoate and ethyl 3-amino-2-nitro-3-(phenylamino)prop-2-enoate. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

ethyl 3-amino-3-benzamido-2-nitroprop-2-enoate

InChI

InChI=1S/C12H13N3O5/c1-2-20-12(17)9(15(18)19)10(13)14-11(16)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16)

InChI Key

IAZDSUQEXLMBTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(N)NC(=O)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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